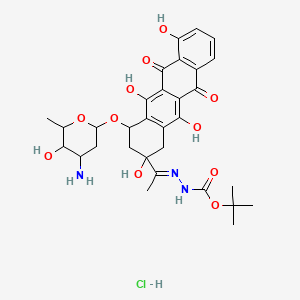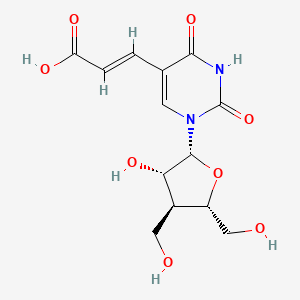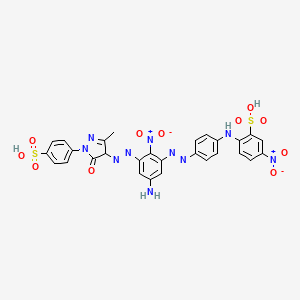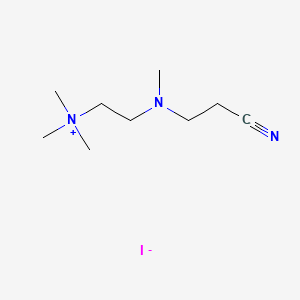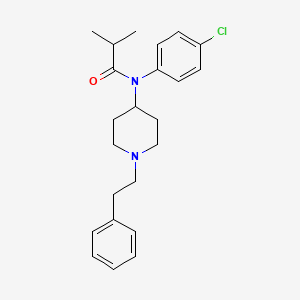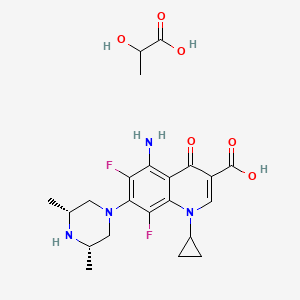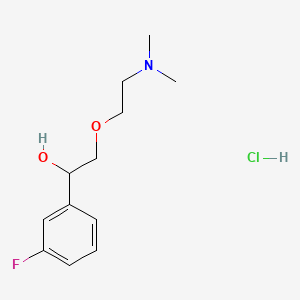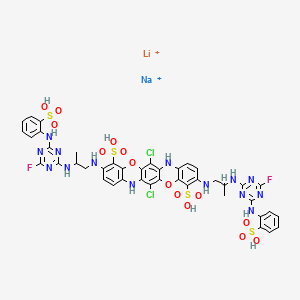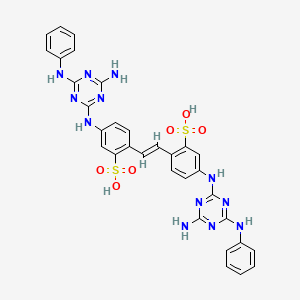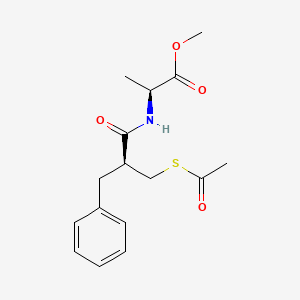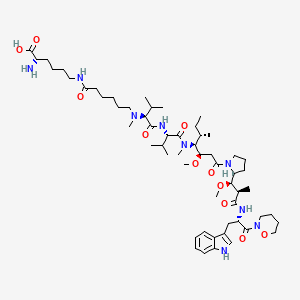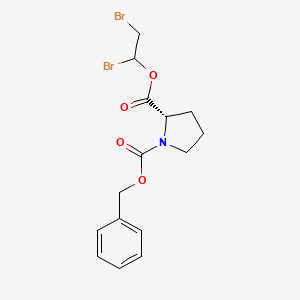
N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester, also known by its identifier XEJ75AY3XE, is a synthetic organic compound with the molecular formula C15H17Br2NO4. This compound is characterized by its unique structure, which includes a dibromoethyl ester moiety attached to a proline derivative. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester typically involves the esterification of N-Carbobenzoxy-L-Proline with 1,2-dibromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester undergoes various chemical reactions, including:
Oxidation: The dibromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The bromine atoms in the dibromoethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester involves its reactivity with nucleophiles and electrophiles. The dibromoethyl group serves as a reactive site for substitution reactions, while the ester moiety can undergo hydrolysis or reduction. The compound’s interaction with biological molecules, such as enzymes, can lead to inhibition or modification of their activity, making it valuable in biochemical research.
Comparación Con Compuestos Similares
- N-Carbobenzoxy-L-Proline-1,2-Dichloroethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Diiodoethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Difluoroethyl Ester
Comparison: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance of reactivity and stability, making this compound particularly useful in synthetic and research applications.
Propiedades
Número CAS |
64187-33-3 |
|---|---|
Fórmula molecular |
C15H17Br2NO4 |
Peso molecular |
435.11 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-(1,2-dibromoethyl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17Br2NO4/c16-9-13(17)22-14(19)12-7-4-8-18(12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13?/m0/s1 |
Clave InChI |
CTPTZCFMSXBWEB-UEWDXFNNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




